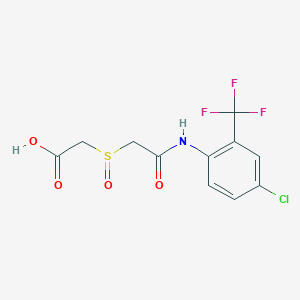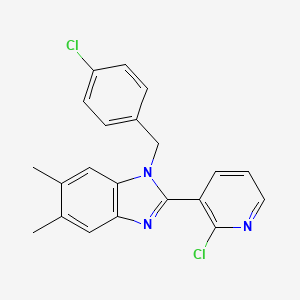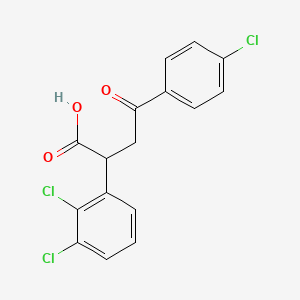
5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
C14H11Cl2N3O\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}C14H11Cl2N3O
, has garnered interest in various fields. Here are six unique applications:- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an attractive candidate for inhibiting tumor growth or metastasis .
- The quinoline-based ligand in 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol can form stable complexes with metal ions. These complexes find applications in catalysis, drug delivery, and imaging .
- Due to its fluorescence properties, this compound has been investigated as a fluorescent probe. Researchers use it to detect specific biomolecules or study cellular processes .
- Some studies suggest that 5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol exhibits antibacterial activity. It may serve as a lead compound for developing new antibiotics .
- Quinoline derivatives have shown neuroprotective effects. Researchers are exploring whether this compound can mitigate neurodegenerative diseases or enhance neuronal survival .
- The absorption and emission properties of this compound make it useful in photophysical applications. It could be employed in sensors, optoelectronic devices, or light-emitting materials .
Anticancer Properties
Metal Ion Chelation
Fluorescent Probes
Antibacterial Activity
Neuroprotective Potential
Photophysical Applications
Wirkmechanismus
Target of Action
Similar compounds like chlorquinaldol, a monohydroxyquinoline, have been used as antifungal and antibacterial agents . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of certain bacteria and fungi.
Mode of Action
It is known that quinoline derivatives can interact with dna and proteins within microbial cells, disrupting their normal function . The presence of the chlorine atoms and the pyrazolyl group may enhance these interactions, leading to increased antimicrobial activity.
Biochemical Pathways
Based on its potential antimicrobial activity, it can be inferred that it may interfere with essential biochemical pathways in microbes, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on these properties, as well as on the specific enzymes present in the body .
Result of Action
Given its potential antimicrobial activity, it may lead to the death of microbial cells, thereby helping to clear infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity. The presence of other substances could either enhance or inhibit its action, depending on their nature .
Eigenschaften
IUPAC Name |
5,7-dichloro-2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-7-5-8(2)19(18-7)12-4-3-9-10(15)6-11(16)14(20)13(9)17-12/h3-6,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNPITTXFBDOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=C2)C(=CC(=C3O)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B3036470.png)
![3-[(4-Bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole](/img/structure/B3036471.png)
![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3036472.png)
![N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036474.png)
![N-(2,3-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3036475.png)
![4-chlorobenzyl {5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B3036476.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B3036477.png)
![3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3036480.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-5-[(phenylsulfonyl)methyl]-1H-imidazole](/img/structure/B3036481.png)
![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B3036484.png)
![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)

